molecular formula C41H60O3 B1258010 Hydroxyspheroidenone

Hydroxyspheroidenone

Cat. No.: B1258010
M. Wt: 600.9 g/mol
InChI Key: RUIGAJAIJJUKFM-PZWPVEARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyspheroidenone (C₄₁H₆₀O₃) is a hydroxylated derivative of spheroidenone, belonging to the carotenoid family. It is characterized by a conjugated polyene chain, a terminal methoxy group [-C(OCH₃)(CH₃)₂], and a hydroxyl group, which distinguishes it from its non-hydroxylated analogs . It is commonly found in photosynthetic bacteria, such as Rhodobacter sphaeroides and Rubrivivax gelatinosus, where it participates in light-harvesting and antioxidant activities . Recent studies also report its presence in fungal systems, though its biological role in these organisms remains unclear .

Properties

Molecular Formula

C41H60O3

Molecular Weight

600.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-31-hydroxy-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26-undecaen-3-one

InChI

InChI=1S/C41H60O3/c1-33(21-14-23-35(3)25-16-27-37(5)29-18-32-40(7,8)43)19-12-13-20-34(2)22-15-24-36(4)26-17-28-38(6)30-31-39(42)41(9,10)44-11/h12-15,17,19-24,26-28,30-31,43H,16,18,25,29,32H2,1-11H3/b13-12+,21-14+,22-15+,26-17+,31-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChI Key

RUIGAJAIJJUKFM-PZWPVEARSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)CCCC(C)(C)O

Isomeric SMILES

C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/CCCC(C)(C)O

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)CCCC(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Source Known Roles
This compound C₄₁H₆₀O₃ -OH, -OCH₃, conjugated dienes R. sphaeroides, fungi Antioxidant, light-harvesting
Spheroidenone C₄₁H₅₈O₂ -OCH₃, conjugated dienes Photosynthetic bacteria Light-harvesting
Hydroxyspheroidene C₄₀H₅₈O₂ -OH, conjugated dienes R. gelatinosus Binds LH1 complexes
Spirilloxanthin C₄₃H₆₀O₂ -CH₃, conjugated dienes R. gelatinosus reaction center Energy transfer
2.2. Functional Differences
  • Antioxidant Activity: this compound exhibits significant antioxidant properties in R. sphaeroides extracts, with DPPH radical-scavenging activity at 74.0% ± 3.1% and lipid peroxidation inhibition at 77.6% ± 3.2% under optimized extraction conditions .
  • Light-Harvesting Specificity: this compound and hydroxyspheroidene bind preferentially to light-harvesting complex 1 (LH1) in R. gelatinosus, while spirilloxanthin is exclusive to the reaction center. This suggests structural adaptations for energy transfer efficiency .
  • Biosynthetic Pathways: this compound is linked to carotenoid biosynthesis pathways upregulated under stress, such as steroid treatment in humans, though its role in this context remains unexplained .
2.3. Metabolic and Ecological Roles
  • In bacteria, its hydroxyl group may enhance solubility or protein-binding capacity compared to spheroidenone, though direct evidence is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydroxyspheroidenone
Reactant of Route 2
Reactant of Route 2
Hydroxyspheroidenone

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